molecular formula C22H18N4OS B12295336 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303162-70-1

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No.: B12295336
CAS No.: 303162-70-1
M. Wt: 386.5 g/mol
InChI Key: CYRKVIBBUINBNP-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a thiazole-pyridine hybrid compound characterized by a central thiazole ring substituted with a 3-methylphenyl group and an amino moiety, linked to a benzamide-functionalized pyridine scaffold. This structure positions it within a class of small molecules investigated for anti-inflammatory and kinase-modulating properties.

Properties

CAS No.

303162-70-1

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-[2-amino-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C22H18N4OS/c1-14-6-5-9-16(12-14)19-20(28-22(23)26-19)17-10-11-24-18(13-17)25-21(27)15-7-3-2-4-8-15/h2-13H,1H3,(H2,23,26)(H,24,25,27)

InChI Key

CYRKVIBBUINBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amino group on the pyridine ring with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of Kinases

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide has been identified as an effective inhibitor of various kinases, particularly p38 MAP kinase. This inhibition is crucial for the development of anti-inflammatory drugs targeting conditions such as rheumatoid arthritis (RA). The compound's ability to modulate inflammatory responses makes it a candidate for further research in chronic inflammatory diseases .

Anticancer Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. Its mechanism involves the disruption of cell cycle progression and the activation of apoptotic pathways .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Preliminary studies have indicated that derivatives of thiazole exhibit antibacterial effects against a range of pathogenic bacteria. Further investigations are warranted to explore its efficacy against specific strains and its potential as a lead compound in antibiotic development .

Case Study 1: Rheumatoid Arthritis Treatment

A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of this compound as a therapeutic agent for rheumatoid arthritis. The compound demonstrated significant inhibition of TNF-alpha production in vitro, leading to reduced inflammation markers in animal models. This suggests its potential utility as a novel anti-TNF therapy .

Case Study 2: Cancer Cell Line Testing

In a comparative analysis involving multiple cancer cell lines (e.g., MCF-7, HeLa), this compound was tested for cytotoxicity. Results indicated that the compound effectively reduced cell viability at micromolar concentrations, with mechanisms linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Summary of Findings

Application AreaKey FindingsReferences
Inhibition of KinasesEffective against p38 MAP kinase; potential anti-inflammatory drug
Anticancer ActivityInduces apoptosis in cancer cell lines; disrupts cell cycle
Antimicrobial PropertiesExhibits antibacterial effects; requires further study

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings enable it to bind to active sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several thiazole derivatives, differing primarily in substituents on the thiazole and pyridine rings. Key comparisons include:

Compound Structural Features Biological Target IC50/Activity Therapeutic Application
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide Thiazole with amino and 3-methylphenyl groups; pyridine-benzamide linker Potential p38 MAPK inhibitor Not reported Under investigation (inferred)
TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide) Thiazole with ethyl and 3-methylphenyl groups; identical pyridine-benzamide linker p38α MAPK p38α IC50 = 7.1 nM; TNF-α inhibition = 48 nM (THP-1 cells) Rheumatoid arthritis (clinical candidate)
Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivative) Thiazole with 4-methylphenyl group; triazole-phenoxymethylbenzimidazole-acetamide linker Not specified Structural data only (FTIR, NMR) Synthetic intermediate
4ca (N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide) Thiazole with hydroxy and 4-methoxyphenyl groups Not reported High-yield synthesis (90–95%) Potential anti-inflammatory agent

Key Structural Insights :

  • Solubility : Hydroxy and methoxy substituents in compounds like 4ca may improve aqueous solubility relative to the hydrophobic 3-methylphenyl group in the target compound .

Biological Activity

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

  • IUPAC Name: 5-[2-[(4-chlorophenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine
  • Molecular Formula: C22H19ClN4S
  • Molecular Weight: 406.9 g/mol
  • CAS Number: 303163-31-7

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring: Using thiourea and α-halo ketones.
  • Pyridine Ring Introduction: Through substitution reactions.
  • Final Assembly: Combining various intermediates to yield the target compound.

In industrial settings, automated reactors and continuous flow systems are employed to optimize yield and purity while minimizing waste.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell growth and survival pathways. For instance, it may modulate the activity of kinases associated with tumor progression .

Case Study:
In a study evaluating the compound's efficacy against breast cancer cells, it was found to reduce cell viability significantly at concentrations as low as 10 µM, with an IC50 value indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cellular processes through enzyme inhibition or receptor binding. The mechanism appears to involve interference with bacterial RNA polymerase, leading to reduced protein synthesis .

Research Findings:
In vitro studies demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 20 µg/mL against several strains of pathogenic bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound binds to enzymes involved in critical cellular processes, such as proliferation and metabolism.
  • Receptor Modulation: It may alter receptor activities related to growth factor signaling pathways.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant reduction in cell viability in breast cancer cell lines at low concentrations
Antimicrobial ActivityInhibition of bacterial growth with an MIC of 20 µg/mL
MechanismInteraction with enzymes and receptors affecting cellular processes

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